An In-Depth Technical Guide to N-Methyl-1-(thiazol-2-yl)methanamine (CAS: 144163-68-8)
An In-Depth Technical Guide to N-Methyl-1-(thiazol-2-yl)methanamine (CAS: 144163-68-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Methyl-1-(thiazol-2-yl)methanamine is a heterocyclic secondary amine that serves as a crucial and versatile building block in medicinal chemistry and synthetic organic chemistry. While not typically an active pharmaceutical ingredient (API) itself, its structure, featuring a reactive secondary amine tethered to a thiazole ring, makes it a valuable intermediate for the synthesis of more complex molecules. The thiazole nucleus is a "privileged scaffold" in drug discovery, appearing in a wide array of compounds with demonstrated antimicrobial, anti-inflammatory, antiviral, and anticancer properties[1][2]. This guide provides a comprehensive overview of its chemical properties, reliable synthetic methodologies, analytical characterization, and its strategic application in the development of advanced therapeutic agents.
Chemical Identity and Physicochemical Properties
N-Methyl-1-(thiazol-2-yl)methanamine is an organic compound characterized by a methylene bridge linking a secondary methylamine to the C2 position of a 1,3-thiazole ring[1]. It is typically supplied as a colorless to pale yellow liquid or solid and is soluble in polar organic solvents[1]. For enhanced stability and handling, it is also commercially available as a dihydrochloride salt[3][4].
| Property | Value | Source(s) |
| CAS Number | 144163-68-8 | [5] |
| Molecular Formula | C₅H₈N₂S | [1][2][5] |
| Molecular Weight | 128.20 g/mol | [1][2][5] |
| IUPAC Name | N-methyl-1-(1,3-thiazol-2-yl)methanamine | [1] |
| Synonyms | N-Methyl(thiazol-2-yl)methanamine, Methyl-thiazol-2-ylmethyl-amine | [1] |
| SMILES | C(NC)C1=NC=CS1 | [1] |
| Predicted Boiling Point | 181.4 ± 23.0 °C | [2] |
| Predicted Density | 1.126 ± 0.06 g/cm³ | [2] |
| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [5] |
Synthetic Routes and Methodologies
The synthesis of N-Methyl-1-(thiazol-2-yl)methanamine is not widely documented in peer-reviewed journals, which is common for valuable, non-proprietary building blocks. However, its structure lends itself to straightforward and high-yielding synthesis via standard organic transformations. The most logical and industrially scalable approach is the reductive amination of 2-thiazolecarboxaldehyde.
Primary Synthetic Route: Reductive Amination
Reductive amination is a robust and highly efficient method for forming carbon-nitrogen bonds.[6][7] The process involves two key steps: the initial reaction of an aldehyde (2-thiazolecarboxaldehyde) with a primary amine (methylamine) to form an intermediate imine (or iminium ion), followed by the in-situ reduction of this intermediate to the target secondary amine.
Caption: Reductive Amination Workflow for Synthesizing the Target Compound.
Field-Proven Insights: The choice of reducing agent is critical for the success of this reaction. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over the more reactive sodium borohydride (NaBH₄)[7]. They are milder reducing agents that selectively reduce the protonated iminium ion intermediate much faster than the starting aldehyde. This selectivity prevents the undesired reduction of the aldehyde to 2-thiazolemethanol, thereby maximizing the yield of the desired amine product. The reaction is typically performed as a one-pot procedure, which is highly efficient in terms of time and resources.
Detailed Experimental Protocol (Reductive Amination)
-
Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-thiazolecarboxaldehyde (1.0 eq).
-
Solvent Addition: Dissolve the aldehyde in a suitable alcoholic solvent such as methanol (MeOH) or ethanol (EtOH) (approx. 0.2-0.5 M concentration).
-
Amine Addition: Add a solution of methylamine (1.1-1.5 eq, typically as a 40% solution in water or a 2M solution in THF) to the stirring aldehyde solution at room temperature.
-
pH Adjustment & Imine Formation: Add a catalytic amount of acetic acid (0.1 eq) to lower the pH to ~5-6. This acidic environment catalyzes the formation of the iminium ion intermediate. Allow the mixture to stir for 1-2 hours.
-
Reduction: In a single portion, add sodium cyanoborohydride (NaBH₃CN) (1.2-1.5 eq) to the reaction mixture. Caution: NaBH₃CN can release toxic HCN gas if the solution is too acidic. Ensure the pH remains controlled.
-
Reaction Monitoring: Stir the reaction at room temperature overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is fully consumed.
-
Work-up:
-
Carefully quench the reaction by slowly adding 1M HCl to decompose any remaining reducing agent.
-
Adjust the pH to >10 with 2M NaOH to deprotonate the amine product.
-
Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by silica gel flash chromatography to yield the final N-Methyl-1-(thiazol-2-yl)methanamine as a pure compound.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. Standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would show a prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 129.05.
-
NMR Spectroscopy: Both ¹H and ¹³C NMR are definitive methods for structural elucidation. The expected chemical shifts are highly predictable based on the electronic environment of the nuclei.
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |
| Thiazole-H5 | ~7.65 | d | 1H | Thiazole Ring |
| Thiazole-H4 | ~7.20 | d | 1H | Thiazole Ring |
| Methylene (-CH₂-) | ~4.10 | s | 2H | -CH₂-N |
| Methyl (N-CH₃) | ~2.50 | s | 3H | N-CH₃ |
| Amine (-NH-) | ~1.90 | br s | 1H | N-H |
| ¹³C NMR (Predicted) | δ (ppm) | Assignment |
| Thiazole-C2 | ~170.0 | Thiazole Ring (C=N) |
| Thiazole-C4 | ~142.5 | Thiazole Ring (CH) |
| Thiazole-C5 | ~118.5 | Thiazole Ring (CH) |
| Methylene (-CH₂-) | ~52.0 | -CH₂-N |
| Methyl (N-CH₃) | ~35.5 | N-CH₃ |
Application in Drug Discovery: A Gateway to Bioactive Molecules
The true value of N-Methyl-1-(thiazol-2-yl)methanamine lies in its role as a strategic intermediate. The secondary amine provides a reactive handle for elaboration into more complex structures, while the thiazole ring imparts favorable pharmacokinetic and pharmacodynamic properties to the final molecule. Thiazole-containing compounds are known to engage in critical hydrogen bonding and hydrophobic interactions within biological targets.
This building block is a precursor for synthesizing compounds targeting a wide range of diseases. For instance, derivatives of 2-aminothiazoles have shown potent activity as enzyme inhibitors, receptor antagonists, and antimicrobial agents[8].
Caption: Role of the title compound as a key intermediate for diverse drug scaffolds.
Safe Handling and Storage
As with any laboratory chemical, proper safety precautions are essential.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety glasses or goggles)[3].
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing fumes. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing[3].
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances and sources of ignition[3][5]. Recommended storage temperature is between 2-8°C[5].
-
First Aid:
-
Inhalation: Move the person to fresh air.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
-
In all cases of exposure, seek immediate medical attention[3].
-
Conclusion
N-Methyl-1-(thiazol-2-yl)methanamine (CAS 144163-68-8) is a foundational building block for the synthesis of high-value, biologically active compounds. Its straightforward synthesis via reductive amination and the versatile reactivity of its secondary amine functional group make it an indispensable tool for medicinal chemists. Understanding its properties, synthesis, and handling is key to leveraging its potential in the design and development of next-generation therapeutics that incorporate the pharmacologically significant thiazole motif.
References
- N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride - AK Scientific, Inc. (AK Scientific)
- Reductive Amination, and How It Works. (Master Organic Chemistry, 2017)
- CAS 144163-68-8: N-Methyl-2-thiazolemethanamine. (CymitQuimica)
- N-Methyl-1-(thiazol-2-yl)methanamine. (MySkinRecipes)
- 144163-68-8|N-Methyl-1-(thiazol-2-yl)methanamine. (BLDpharm)
- N-methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride. (CymitQuimica)
- N-Methyl-1-(thiazol-2-yl)methanamine. (MySkinRecipes)
- Reductive Amin
- Application Note – Reductive Amin
- N-methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanamine,hydrochloride. (MOLBASE)
- N-methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride. (CymitQuimica)
- Reductive Amination, and How It Works. (Master Organic Chemistry, 2017)
- Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (PubMed Central)
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- 5. 144163-68-8|N-Methyl-1-(thiazol-2-yl)methanamine|BLD Pharm [bldpharm.com]
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